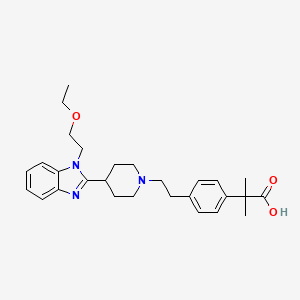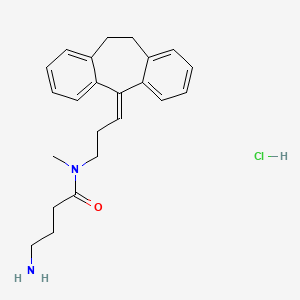
Butanamide, 4-amino-N-(3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)propyl)-N-methyl-, hydrochloride (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BL-1021, also known as AN-228, is an adrenergic receptor antagonist potentially for the treatment of neuropathic pain.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : Various synthesis techniques for related compounds have been explored, such as the synthesis of esters and piperazine derivatives of 5H-dibenzo[a,d]cycloheptene, including the preparation of acids and their derivatives in this series, which were screened for biological activity (Stelt, Haasjes, Tersteege, & Nauta, 2010).
- Reactions with Amines : N-(2,2-Dichloro-1-cyanoethenyl)prop-2-enamide and 4-chloro-N-(2,2-dichloro-1-cyanoethenyl)butanamide reactions with methylamine or dimethylamine resulted in the formation of previously unknown 5-amino-1,3-oxazole-4-carbonitriles (Shablykin, Chumachenko, & Brovarets, 2021).
Pharmacological Applications
- Vascular Cognitive Impairment : A series of 10,11-dihydro-5H-dibenzo [b,f]azepine hydroxamates were synthesized, with one particular compound showing potential as a histone deacetylase inhibitor for the treatment of vascular cognitive impairment (Kaur et al., 2019).
- Dipeptidyl Peptidase IV Inhibitors : Novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides and related compounds were synthesized as potent dipeptidyl peptidase IV inhibitors, useful in the treatment of type 2 diabetes (Nitta et al., 2008; Nitta et al., 2012).
Neuroprotective Effects
- Neuroprotection in Vivo : Studies on two new Ca(2+) channel blockers showed significant protection against ischemia-induced hippocampal damage, indicating their potential as neuroprotective agents (Hicks, Ward, & O'Neill, 2000).
Antidepressant-like Effects
- Antidepressant-like Action : Research on 4-amine derivatives of 10,11-dihydro-5H-dibenzo[a,d] cycloheptane showed significant reduction in immobility time in animal models, suggesting antidepressant-like effects (Duarte et al., 2008; Duarte, Martins, Romeiro, & Lima, 2007).
Eigenschaften
CAS-Nummer |
1002331-76-1 |
|---|---|
Produktname |
Butanamide, 4-amino-N-(3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)propyl)-N-methyl-, hydrochloride (1:1) |
Molekularformel |
C23H29ClN2O |
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
4-amino-N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]butanamide;hydrochloride |
InChI |
InChI=1S/C23H28N2O.ClH/c1-25(23(26)13-6-16-24)17-7-12-22-20-10-4-2-8-18(20)14-15-19-9-3-5-11-21(19)22;/h2-5,8-12H,6-7,13-17,24H2,1H3;1H |
InChI-Schlüssel |
DEKZAWRGNGHZKY-UHFFFAOYSA-N |
SMILES |
CN(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C(=O)CCCN.Cl |
Kanonische SMILES |
CN(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C(=O)CCCN.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BL-1021; BL 1021; BL1021; BL-1021 free; AN-228; AN 228; AN228 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



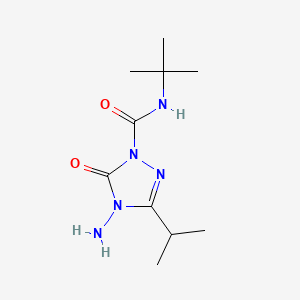
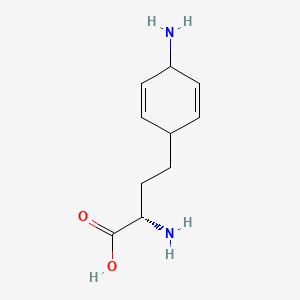
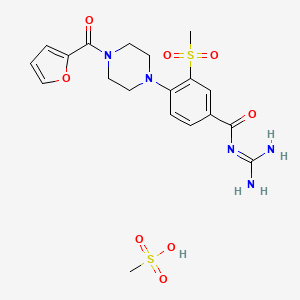
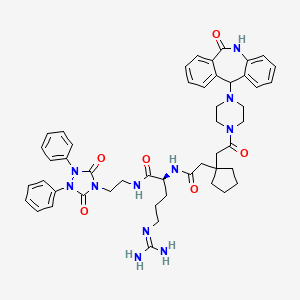
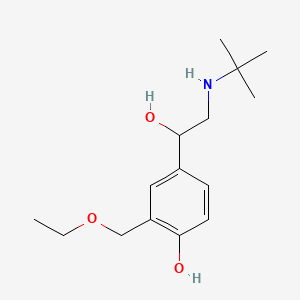
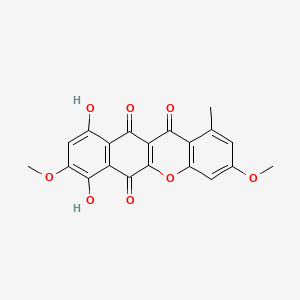
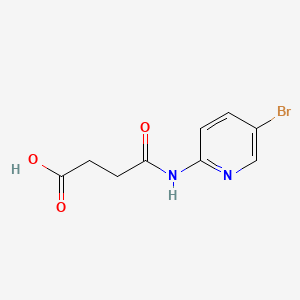

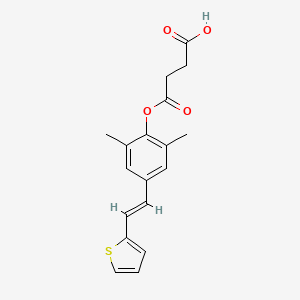

![N-[(1r)-1-{[(1s,2s)-1-Benzyl-3-{(2r,4s)-2-(Tert-Butylcarbamoyl)-4-[(Pyridin-3-Ylmethyl)sulfanyl]piperidin-1-Yl}-2-Hydroxypropyl]carbamoyl}-2-Methylpropyl]quinoline-2-Carboxamide](/img/structure/B1667064.png)
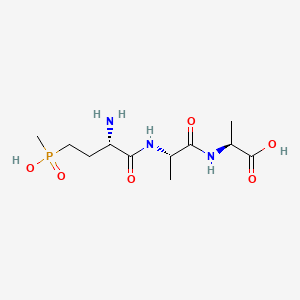
![sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate](/img/structure/B1667066.png)
